Compound 401

Kinase Selectivity PI3K/mTOR Signaling Chemical Biology

Compound 401 (2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one) is a cell-permeable, ATP-competitive pyrimido-isoquinolinone small molecule that functions as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). Its unique selectivity profile is defined by a lack of activity against phosphoinositide 3-kinase (PI3K) and related phosphatidylinositol-3-kinase-related kinases (PIKKs) such as ATM and ATR, distinguishing it from the majority of commonly used DNA-PK and mTOR pathway inhibitors.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 168425-64-7
Cat. No. B1669304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCompound 401
CAS168425-64-7
Synonyms2-(morpholin-1-yl)pyrimido(2,1-a)isoquinolin-4-one
MP-isoquinolone
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
InChIInChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
InChIKeyBVRDQVRQVGRNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Compound 401 (CAS 168425-64-7): A Differentiated DNA-PK/mTOR Inhibitor for Precision Signal Transduction Research and Procurement


Compound 401 (2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one) is a cell-permeable, ATP-competitive pyrimido-isoquinolinone small molecule that functions as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR) [1]. Its unique selectivity profile is defined by a lack of activity against phosphoinositide 3-kinase (PI3K) and related phosphatidylinositol-3-kinase-related kinases (PIKKs) such as ATM and ATR, distinguishing it from the majority of commonly used DNA-PK and mTOR pathway inhibitors [2].

Why Generic Substitution Fails: The Unique Selectivity Fingerprint of Compound 401 in DNA-PK/mTOR/PI3K Pathway Research


Generic substitution among kinase inhibitors targeting the DNA-PK/mTOR/PI3K signaling axis is often not possible due to the extensive cross-reactivity of standard tool compounds. For instance, the widely used PI3K inhibitor LY294002 also potently inhibits DNA-PK, mTOR, and CK2 [1], while the high-potency DNA-PK inhibitor NU7441 exhibits significant off-target activity against mTOR and PI3K [2]. This broad-spectrum inhibition confounds experimental interpretation when dissecting pathway-specific roles. Compound 401 is differentiated by a deliberate 'negative selectivity' against PI3K, ATM, and ATR (IC50 > 100 µM) [3], enabling precise interrogation of DNA-PK and mTOR functions without the confounding PI3K inhibition inherent to its closest analogs. This property makes direct replacement with LY294002 or NU7441 scientifically invalid for experiments requiring clean mTOR inhibition or selective DNA-PK targeting in a PI3K-active background.

Product-Specific Quantitative Evidence Guide: Differentiating Compound 401 from Key DNA-PK/mTOR Pathway Inhibitors


Selectivity Fingerprint: Compound 401 vs. LY294002 and NU7441 - PI3K-Sparing DNA-PK/mTOR Inhibition

Compound 401 demonstrates a unique selectivity profile characterized by potent inhibition of DNA-PK and mTOR combined with a complete lack of activity against PI3K (p110α/p85α) up to 100 µM. This contrasts sharply with the broad-spectrum PI3K inhibitor LY294002, which inhibits DNA-PK with an IC50 of 360 nM (1.4 µM for PI3K), and the high-potency DNA-PK inhibitor NU7441, which retains significant PI3K inhibitory activity (IC50 = 5.0 µM) . Compound 401's 'PI3K-sparing' profile is a deliberate feature of its structure-activity relationship (SAR) [1] and is quantitatively defined by an IC50 > 100 µM against p110α/p85α PI3K, providing a >350-fold selectivity window over its DNA-PK IC50 of 280 nM [2].

Kinase Selectivity PI3K/mTOR Signaling Chemical Biology

Differential mTOR Target Engagement: Compound 401 vs. Rapamycin in Preventing Akt S473 Phosphorylation Feedback

Compound 401 inhibits both mTORC1 (as evidenced by S6K1 Thr389 phosphorylation blockade) and mTORC2 (as evidenced by Akt Ser473 phosphorylation blockade) in COS7 cells at 10 µM, without affecting PI3K-dependent Akt Thr308 phosphorylation [1]. This dual mTOR complex inhibition is mechanistically distinct from rapamycin, which primarily inhibits mTORC1 and can lead to a compensatory increase in Akt Ser473 phosphorylation via an mTORC2/PI3K feedback loop. In contrast to rapamycin, long-term treatment of TSC1-/- cells with Compound 401 did not up-regulate phospho-Akt Ser473 levels [2]. This differential effect is a direct consequence of Compound 401's mTOR kinase inhibition mechanism, which blocks both complexes simultaneously, whereas rapamycin is an allosteric mTORC1 inhibitor that fails to prevent mTORC2-mediated feedback activation .

mTOR Signaling Feedback Activation Cancer Biology

Functional Cellular Consequence: TSC1-/- Cell Proliferation Inhibition by Compound 401 vs. Rapamycin

In a disease-relevant cellular model of mTOR hyperactivation (TSC1-/- mouse embryonic fibroblasts), Compound 401 inhibited cell proliferation with an IC50 of approximately 2 µM, while TSC1+/+ wild-type cells were resistant [1]. This selective inhibition of the hyperactive mTOR pathway mirrors the effect of rapamycin but without the associated feedback increase in Akt Ser473 phosphorylation. This functional selectivity provides a quantitative benchmark for Compound 401's ability to suppress mTOR-driven proliferation in a genetic background that mimics tuberous sclerosis complex (TSC) and other disorders of mTOR dysregulation [2].

Tuberous Sclerosis Complex mTOR Hyperactivation Disease Modeling

Best Research and Industrial Application Scenarios for Compound 401 Based on Quantified Differentiation


Dissecting mTOR-Dependent Signaling Without PI3K Interference

Use Compound 401 at 5-10 µM in cell culture to inhibit both mTORC1 and mTORC2 while preserving PI3K activity [1]. This is critical for studies examining the specific contribution of mTOR to phenotypes where PI3K inhibitors (e.g., LY294002) or non-selective DNA-PK inhibitors (e.g., NU7441) would introduce off-target effects. The >350-fold selectivity window for DNA-PK over PI3K ensures that observed effects on S6K1 Thr389 and Akt Ser473 phosphorylation are due to direct mTOR inhibition rather than upstream PI3K blockade [2].

Investigating mTOR-Driven Proliferation in Disease Models (e.g., TSC) Without Feedback Akt Activation

Employ Compound 401 in TSC1-/- or other mTOR-hyperactive cell lines (e.g., certain cancer lines with mTOR pathway mutations) to suppress proliferation (IC50 ~2 µM in TSC1-/- MEFs) [1]. Unlike rapamycin, Compound 401 does not induce the compensatory feedback increase in Akt Ser473 phosphorylation, providing a more accurate assessment of direct mTOR inhibition on cellular growth [2]. This makes it the preferred tool for validating mTOR-targeted therapeutic hypotheses in preclinical models.

Selective DNA-PK Inhibition in a PI3K-Active Background

Use Compound 401 at concentrations around its DNA-PK IC50 (280 nM) to study DNA-PK function in DNA damage repair assays, particularly in cell lines where PI3K activity is essential for survival [1]. Standard DNA-PK inhibitors like NU7441 (which also inhibits PI3K) or LY294002 (a broad PI3K/DNA-PK inhibitor) cannot be used for this purpose. Compound 401's PI3K-sparing profile allows researchers to attribute radiosensitization or DNA repair phenotypes specifically to DNA-PK inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Compound 401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.